molecular formula C21H23N3O4 B13360533 2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one

2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one

Cat. No.: B13360533
M. Wt: 381.4 g/mol
InChI Key: FGBHXIMIJRTVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reactions: The benzimidazole and piperidine intermediates are then coupled using suitable linkers and reagents to form the desired compound.

    Final Cyclization: The final step involves the cyclization to form the pyranone ring, which can be achieved under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. The benzimidazole moiety is known for its biological activity, including antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The combination of benzimidazole and piperidine rings suggests it may have activity against various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-{2-[2-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one: Lacks the methyl group on the benzimidazole ring.

    2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-thione: Contains a thione group instead of a carbonyl group.

Uniqueness

The presence of both benzimidazole and piperidine rings in 2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one makes it unique. This combination may confer enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-methyl-5-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethoxy]pyran-4-one

InChI

InChI=1S/C21H23N3O4/c1-14-11-18(25)19(12-27-14)28-13-20(26)24-10-6-5-9-17(24)21-22-15-7-3-4-8-16(15)23(21)2/h3-4,7-8,11-12,17H,5-6,9-10,13H2,1-2H3

InChI Key

FGBHXIMIJRTVPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CO1)OCC(=O)N2CCCCC2C3=NC4=CC=CC=C4N3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.